molecular formula C22H32O3 B1161977 (±)19(20)-EpDPA

(±)19(20)-EpDPA

Cat. No.: B1161977
M. Wt: 344.5
InChI Key: OSXOPUBJJDUAOJ-MWEXLPNRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)19(20)-EpDPA (19,20-epoxydocosapentaenoic acid) is a cytochrome P450 (CYP) epoxygenase-derived metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA) . It is part of a class of signaling molecules known as Epoxydocosapentaenoic Acids (EDPs) which are increasingly recognized for their potent biological activities, often surpassing those of similar metabolites derived from arachidonic acid . Research indicates that 19,20-EDP mediates many of the beneficial effects attributed to omega-3 fatty acids, showing promise in several key areas of biomedical research. A primary area of interest is its potent cardioprotective action . Studies using isolated mouse hearts have demonstrated that 19,20-EDP and its synthetic analogs significantly improve the recovery of myocardial function following ischemia-reperfusion injury, with mechanisms involving the preservation of mitochondrial function and activation of sirtuin enzymes . Furthermore, 19,20-EDP plays a critical role in vascular and pulmonary function . In human pulmonary arteries, it acts by decreasing calcium sensitivity in smooth muscle cells through an inhibition of the Rho-kinase pathway, suggesting potential pharmacological interest for conditions like pulmonary hypertension . In metabolic and liver disease research, 19,20-EDP has been shown to suppress the formation of hepatic crown-like structures (hCLS) and liver fibrosis in models of non-alcoholic steatohepatitis (NASH). This protective effect is mediated through its action on the G protein-coupled receptor 120 (GPR120) . When combined with soluble epoxide hydrolase (sEH) inhibitors, it also improves fasting glucose, reduces serum triglycerides, and enhances thermogenesis in models of diet-induced obesity . It is important to note that endogenous EDPs are rapidly metabolized and inactivated by soluble epoxide hydrolase (sEH) , a key consideration for experimental design. This product, this compound, is presented as a racemic mixture for research applications. It is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C22H32O3

Molecular Weight

344.5

InChI

InChI=1S/C22H32O3/c1-2-20-21(25-20)18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-22(23)24/h3-4,7-10,13-16,20-21H,2,5-6,11-12,17-19H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,15-13-,16-14-/t20-,21+/m1/s1

InChI Key

OSXOPUBJJDUAOJ-MWEXLPNRSA-N

SMILES

CC[C@@H]1[C@@H](O1)C/C=CC/C=CC/C=CC/C=CC/C=CCCC(O)=O

Synonyms

​(±)19,20 EDP; ​(±)19,20-epoxy Docosapentaenoic Acid; ​(±)19,20-epoxy DPA; ​(±)19,20-EpDPE

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 19 20 Epdpa

Systematic Nomenclature of Epoxygenated Docosapentaenoic Acids

The systematic naming of epoxygenated fatty acids follows conventions set by the International Union of Pure and Applied Chemistry (IUPAC). caymanchem.com These names provide a precise description of the molecule's structure. The name for (±)19(20)-EpDPA, which is rel-(19S,20R)-epoxy-4Z,7Z,10Z,13Z,16Z-docosapentaenoic acid, can be deconstructed to understand its components. caymanchem.com

Docosapentaenoic acid: This is the base name. "Docosa-" indicates a 22-carbon chain, and "pentaenoic" signifies the presence of five double bonds.

4Z,7Z,10Z,13Z,16Z: These locants and letters specify the position and configuration of the five remaining double bonds in the carbon chain. The 'Z' notation, from the German zusammen, indicates that the higher-priority substituents are on the same side of the double bond (a cis configuration).

19,20-epoxy: This indicates that an epoxide group (an oxygen atom bonded to two adjacent carbon atoms) is located between carbons 19 and 20.

rel-(19S,20R): The prefix 'rel' (for relative) indicates that the described stereochemistry (19S, 20R) is relative to its enantiomer (19R, 20S) within the racemic mixture. The designations 'S' (sinister) and 'R' (rectus) describe the absolute configuration at the two chiral centers of the epoxide ring. The (±) symbol in the common name this compound also signifies a racemic mixture, meaning it contains equal amounts of both enantiomers. caymanchem.com

Table 1: Breakdown of Systematic Nomenclature for this compound
ComponentMeaningApplication in this compound
Docosa-Indicates a 22-carbon backbone.The molecule has a 22-carbon chain.
-pentaen-Indicates five carbon-carbon double bonds.The carboxylic acid retains five double bonds after epoxidation of the parent DHA (which has six).
-oic acidSuffix for a carboxylic acid.The molecule contains a terminal carboxyl group (-COOH).
19,20-epoxyAn epoxide ring is formed between the 19th and 20th carbon atoms.Specifies the location of the epoxide functional group.
4Z,7Z,10Z,13Z,16ZSpecifies the location and cis (Z) geometry of the remaining double bonds.Defines the stereochemistry of the unsaturated fatty acid chain.
(±) or rel-Indicates a racemic mixture of enantiomers.The substance is a 1:1 mixture of the 19(S),20(R) and 19(R),20(S) forms.

Discussion of Regioisomers and Stereoisomers of EpDPA

The epoxidation of docosahexaenoic acid (DHA) can result in a variety of structurally distinct molecules known as isomers. These isomers can be categorized as either regioisomers or stereoisomers.

Regioisomers are compounds that have the same molecular formula but differ in the location of a functional group. Since DHA has six double bonds, epoxidation can occur at any of these positions. This leads to the formation of six distinct regioisomers: 4,5-EpDPA, 7,8-EpDPA, 10,11-EpDPA, 13,14-EpDPA, 16,17-EpDPA, and 19,20-EpDPA. nih.gov Research has shown that 19,20-EpDPA and 16,17-EpDPA are two of the most abundant regioisomers found in vivo. researchgate.net

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. For 19(20)-EpDPA, the epoxide ring creates two chiral centers at carbons 19 and 20. This gives rise to two non-superimposable mirror-image forms called enantiomers:

19(S),20(R)-EpDPA

19(R),20(S)-EpDPA

The designation this compound explicitly refers to a racemic mixture, which contains an equal 1:1 ratio of these two enantiomers. caymanchem.comcaymanchem.com The synthesis of individual, enantiomerically pure forms is a significant challenge but crucial for studying their specific biological roles. nih.gov

Table 2: Isomers of Epoxydocosapentaenoic Acid (EpDPA)
Isomer TypeDefinitionExamples for EpDPA
RegioisomersSame molecular formula, different location of the epoxide group.19(20)-EpDPA, 16(17)-EpDPA, 13(14)-EpDPA, etc. nih.gov
Stereoisomers (Enantiomers)Same connectivity, non-superimposable mirror images due to different 3D arrangement at chiral centers.19(S),20(R)-EpDPA and 19(R),20(S)-EpDPA. caymanchem.combioscience.co.uk

Importance of Stereochemistry in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many molecules, as enzymes and receptors in the body are often highly selective for a specific three-dimensional structure. nih.govresearchgate.net Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and this specificity dictates their interaction with biological targets. nih.govresearchgate.net

In the context of epoxy fatty acids, the specific stereoisomer can determine the potency and nature of its effects. For instance, the enzymatic formation of EpDPAs by cytochrome P450 isoforms can be highly stereoselective. caymanchem.com This enzymatic selectivity underscores the biological importance of individual enantiomers.

Table 3: Differential Biological Activity of 19(20)-EpDPA Enantiomers
StereoisomerBiological ContextObserved Effect
19(R),20(S)-EpDPACalcium-induced spontaneous beating in neonatal rat cardiomyocytes.Prevents the increase in beating rate. caymanchem.com
19(S),20(R)-EpDPACalcium-induced spontaneous beating in neonatal rat cardiomyocytes.Does not prevent the increase in beating rate. caymanchem.com

Biogenesis and Biosynthetic Pathways of ± 19 20 Epdpa

Precursor Substrates in the Biosynthetic Cascade

The journey to (±)19(20)-EpDPA begins with essential dietary fatty acids that serve as the foundational building blocks.

Docosahexaenoic Acid (DHA) as the Primary Precursor

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is the direct precursor to this compound. caymanchem.comcaymanchem.com DHA is abundant in neural and retinal tissues and is primarily obtained through diet, particularly from fish oil, or can be converted in small amounts from eicosapentaenoic acid (EPA). biomol.com The structure of DHA, with its six double bonds, provides multiple sites for enzymatic modification. wikipedia.org The formation of this compound occurs when an epoxide group is added across the double bond at the 19th and 20th carbon atoms of the DHA molecule. wikipedia.orgvulcanchem.com This conversion is a critical step in the production of this bioactive lipid mediator.

Role of Docosapentaenoic Acid (DPA) Intermediate in DHA Synthesis

Docosapentaenoic acid (DPA), specifically the n-3 isomer, plays a crucial role as an intermediary in the metabolic pathway that synthesizes DHA from EPA. reactome.orgnih.govreactome.orgresearchgate.net This process involves a series of enzymatic reactions, including desaturation and elongation. researchgate.net DPA can be elongated to form DHA, or it can be retro-converted back to EPA, effectively acting as a reservoir for these important omega-3 fatty acids. researchgate.netresearchgate.net Therefore, the availability of DPA can influence the cellular pools of DHA, which in turn affects the potential for this compound synthesis.

Enzymatic Epoxidation Mechanisms

The conversion of DHA to this compound is not a spontaneous event but is catalyzed by a specific family of enzymes known for their role in metabolizing fatty acids.

Cytochrome P450 (CYP) Epoxygenase Isoforms Involved

A variety of cytochrome P450 (CYP) epoxygenase isoforms are responsible for the epoxidation of DHA to form this compound. caymanchem.commdpi.com These enzymes are found in various tissues, including the liver, kidney, heart, and brain. wikipedia.org While many CYP isoforms can metabolize PUFAs, certain ones exhibit a preference for epoxidizing the terminal double bond of omega-3 fatty acids like DHA. researchgate.netif-pan.krakow.plnih.gov

Several human CYP isoforms have been identified as being particularly active in this process. Notably, members of the CYP2C and CYP2J subfamilies, such as CYP2C8, CYP2C9, and CYP2J2, are major epoxygenases of DHA, preferentially producing 19,20-EpDPA. mdpi.comresearchgate.netif-pan.krakow.plnih.govpnas.org Other isoforms, including CYP1A2, CYP2E1, CYP4A11, CYP4F8, and CYP4F12, also contribute to the formation of 19,20-EpDPA. wikipedia.orgmdpi.com Interestingly, some of these enzymes, like CYP4A11, primarily function as hydroxylases for other fatty acids but exhibit epoxygenase activity towards DHA. mdpi.com The presence and activity of these specific CYP isoforms in different tissues can, therefore, dictate the local production of this compound.

Table 1: Key Cytochrome P450 Isoforms in 19(20)-EpDPA Synthesis

CYP IsoformPrimary Activity on DHAReference
CYP2C8Epoxidation (major product: 19,20-EpDPA) researchgate.netif-pan.krakow.plpnas.org
CYP2C9Epoxidation researchgate.netnih.gov
CYP2J2Epoxidation (major product: 19,20-EpDPA) mdpi.comresearchgate.netnih.gov
CYP1A2Epoxidation wikipedia.orgresearchgate.netnih.gov
CYP2E1Epoxidation wikipedia.org
CYP4A11Epoxidation (major product: 19,20-EpDPA) mdpi.com
CYP4F8Epoxidation (major product: 19,20-EpDPA) mdpi.com
CYP4F12Epoxidation (major product: 19,20-EpDPA) mdpi.com

Stereoselective Nature of CYP-Mediated Epoxidation

The enzymatic epoxidation of DHA by CYP isoforms is a stereoselective process, meaning that the enzymes preferentially produce one enantiomer (a non-superimposable mirror image) over the other. caymanchem.comresearchgate.netnih.gov The (±) notation in this compound indicates a racemic mixture, containing both the 19(S),20(R) and 19(R),20(S) enantiomers. However, individual CYP enzymes often exhibit a preference.

Research has shown that the stereoselectivity of the epoxidation of the terminal double bond of DHA varies between different CYP isoforms. researchgate.netnih.gov For example, studies using human recombinant CYPs have demonstrated that while some enzymes produce a nearly equal mix of enantiomers, others show a clear preference for one form. researchgate.net This stereospecificity is significant because the different enantiomers of 19,20-EpDPA may possess distinct biological activities. The specific CYP enzymes present in a given cell or tissue will therefore determine not only the amount of 19,20-EpDPA produced but also its specific stereochemical composition. researchgate.net

Metabolism and Catabolic Pathways of ± 19 20 Epdpa

Hydrolysis to Dihydroxylated Metabolites

The principal catabolic pathway for (±)19(20)-EpDPA is its conversion to a dihydroxylated metabolite. This process is a key regulatory step, as it significantly alters the biological activity of the parent compound.

Role of Soluble Epoxide Hydrolase (sEH) in Diol Formation

The enzyme primarily responsible for the hydrolysis of this compound is soluble epoxide hydrolase (sEH). louisville.edunih.gov sEH is a cytosolic enzyme that catalyzes the addition of a water molecule to the epoxide ring of various epoxy fatty acids, converting them into their corresponding vicinal diols. louisville.edumdpi.comwikipedia.org This enzymatic action is a major route for the inactivation of bioactive epoxides. researchgate.net Inhibition of sEH has been shown to increase the levels of this compound, highlighting the enzyme's critical role in its degradation. pnas.orgsci-hub.se The expression of sEH is widespread across various tissues, including the liver, kidney, and brain, underscoring its systemic importance in regulating the levels of epoxy fatty acids. nih.gov

Formation of 19,20-DiHDPA from 19(20)-EpDPA

Through the action of sEH, this compound is hydrolyzed to form (±)19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). mdpi.comwikipedia.orgcaymanchem.com This conversion involves the opening of the epoxide ring at the 19 and 20 positions of the docosahexaenoic acid backbone and the addition of two hydroxyl groups. The formation of 19,20-DiHDPA has been observed in various experimental models, including incubations with rat liver microsomes and in monkey seminal vesicles. caymanchem.comhmdb.ca The ratio of 19(20)-EpDPA to 19,20-DiHDPA is often used as an indicator of sEH activity. researchgate.netresearchgate.net

Comparative Biological Activity of Epoxide and Diol Metabolites

A significant body of research indicates that the biological activity of the epoxide metabolite, this compound, is generally more potent than its diol counterpart, 19,20-DiHDPA. louisville.edumdpi.com this compound has demonstrated various biological effects, including anti-inflammatory, neurogenic, and anti-apoptotic properties. sci-hub.senih.gov For instance, it has been shown to inhibit angiogenesis and tumor growth. nih.gov

In contrast, 19,20-DiHDPA is often considered to be a less active or inactive metabolite. louisville.eduresearchgate.net In some contexts, however, 19,20-DiHDPA has been found to possess some biological activity, such as inducing an inflammatory response or inhibiting the growth of certain cancer cells. escholarship.orgnih.gov The conversion of the more active epoxide to the less active diol by sEH is a key mechanism for terminating the signaling actions of this compound. researchgate.netsci-hub.se

Table 1: Summary of Biological Activities

Compound Biological Activity
This compound Anti-inflammatory, neurogenic, anti-apoptotic, inhibits angiogenesis. sci-hub.senih.govnih.gov
19,20-DiHDPA Generally considered less active; may have some inflammatory or anti-proliferative effects. louisville.eduresearchgate.netescholarship.orgnih.gov

Other Metabolic Fates (e.g., auto-oxidation, esterification, β-oxidation)

While hydrolysis by sEH is the primary metabolic route, this compound can undergo other transformations:

Auto-oxidation: Like other polyunsaturated fatty acids and their metabolites, this compound is susceptible to auto-oxidation, a non-enzymatic process that can lead to the formation of various oxidized products. tno.nl

Esterification: this compound can be esterified into complex lipids, such as phospholipids (B1166683) and triglycerides. This process can serve as a storage mechanism, protecting the epoxide from rapid degradation and allowing for its release at a later time. researchgate.net

β-oxidation: It is plausible that, like other fatty acids, this compound can be metabolized through β-oxidation, a mitochondrial and peroxisomal process that breaks down fatty acids to produce energy. biorxiv.org This pathway would involve the sequential removal of two-carbon units from the carboxylic acid end of the molecule.

Molecular Mechanisms of Action of ± 19 20 Epdpa

Identification of Cellular and Subcellular Targets

(±)19(20)-EpDPA exerts its effects by interacting with specific molecular targets within various cell types. Research has identified its presence and activity in several key biological locations:

Immune Cells: It plays a role in modulating inflammatory responses within macrophages. themedicalbiochemistrypage.org

Vascular Endothelial Cells: this compound has demonstrated effects on angiogenesis, the formation of new blood vessels. medchemexpress.com

Neuronal Cells: It is involved in signaling pathways within the nervous system, including those related to pain and neuroinflammation. nih.govkcl.ac.uk

Adipocytes: The compound influences metabolic processes within fat cells. mdpi.comnih.gov

Hepatocytes: It has been shown to affect lipid accumulation and inflammatory processes in liver cells. mdpi.comlouisville.edu

The subcellular actions of this compound are linked to its interaction with membrane-bound receptors and intracellular signaling molecules.

Receptor Interactions and Ligand Binding

This compound functions as a signaling molecule by binding to and activating specific receptors, thereby initiating downstream cellular responses.

G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key receptor for omega-3 fatty acids and their metabolites, including this compound. researchgate.netnih.gov GPR120 is expressed in various cell types, including adipocytes, macrophages, and intestinal endocrine cells. mdpi.com

Activation of GPR120 by this compound has been linked to several important physiological effects:

Anti-inflammatory Effects: In a model of non-alcoholic steatohepatitis (NASH), this compound was shown to suppress the formation of hepatic crown-like structures and liver fibrosis in a GPR120-dependent manner. caymanchem.comnih.gov This suggests that the interaction between this compound and GPR120 is crucial for its anti-inflammatory actions in the liver.

Metabolic Regulation: Preclinical studies have indicated that 19(20)-EpDPA can increase the browning of white adipose tissue through the GPR120-AMPK signaling pathway. researchgate.net

This compound has been identified as a modulator of the transient receptor potential ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain and inflammation. nih.govnih.gov

Research has shown that:

this compound can selectively and dose-dependently sensitize and activate TRPA1 channels in HEK-293 cells overexpressing the channel and in cultured mouse dorsal root ganglia (DRG) neurons. nih.govnih.gov

The activation of TRPA1 by this compound can be attenuated by the TRPA1 antagonist A-967079. nih.govnih.govlarvol.com

Intraplantar injection of this compound in mice induced acute mechanical hyperalgesia, a response that was blocked by the TRPA1 inhibitor A-967079, further confirming the role of TRPA1 in mediating the pain-related effects of this compound. caymanchem.com

Interestingly, mouse TRPA1 appears to be more responsive to this compound than human TRPA1, with this difference being mapped to specific amino acid residues. nih.govresearchgate.netresearchgate.net

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in lipid metabolism, inflammation, and cellular differentiation. nih.govfrontiersin.org While direct binding studies for this compound are limited, its precursor, DHA, and other related omega-3 PUFA metabolites are known to be natural ligands for PPARγ. nih.govportlandpress.com

The activation of PPARγ is a plausible mechanism through which this compound may exert some of its biological effects, given that:

Omega-3 PUFAs and their metabolites can activate PPARγ, leading to anti-inflammatory effects. portlandpress.commdpi.com

PPARγ activation is associated with the regulation of genes involved in lipogenesis and insulin (B600854) sensitivity. nih.gov

Table 1: Summary of Receptor Interactions of this compound

Receptor Type Key Findings References
GPR120 (FFAR4) G-Protein Coupled Receptor Activation leads to anti-inflammatory effects in the liver and metabolic regulation in adipose tissue. caymanchem.comresearchgate.netnih.gov
TRPA1 Ion Channel Direct activation and sensitization, leading to modulation of pain signals. caymanchem.comnih.govnih.gov
PPARγ Nuclear Receptor Potential agonism, contributing to anti-inflammatory and metabolic effects. nih.govportlandpress.commdpi.com

While GPR120, TRPA1, and potentially PPARγ are the most well-characterized receptors for this compound, it is possible that other unidentified receptors and molecular targets exist. targetmol.comtargetmol.com The diverse biological activities of this compound suggest that it may interact with a broader range of signaling molecules than is currently known. Further research is needed to fully elucidate all the molecular targets of this compound.

Modulation of Intracellular Signaling Pathways

The binding of this compound to its receptors initiates a cascade of intracellular signaling events that ultimately lead to a cellular response.

Key signaling pathways modulated by this compound include:

GPR120-mediated signaling: Activation of GPR120 can lead to the stimulation of the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis. mdpi.comresearchgate.net GPR120 activation by omega-3 PUFAs has also been shown to inhibit inflammatory pathways by interfering with Toll-like receptor (TLR) and tumor necrosis factor-α (TNFα) signaling. themedicalbiochemistrypage.org

TRPA1-mediated signaling: Activation of the TRPA1 channel leads to an influx of cations, primarily calcium, which depolarizes the cell membrane and triggers downstream signaling events, particularly in neurons, leading to the sensation of pain. nih.govnih.gov

PPARγ-mediated signaling: As a potential agonist, this compound could influence gene expression by activating PPARγ. This nuclear receptor forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov

Table 2: Investigated Signaling Pathways Modulated by this compound

Signaling Pathway Associated Receptor Downstream Effects References
AMPK Signaling GPR120 Regulation of cellular energy metabolism, browning of adipose tissue. mdpi.comresearchgate.net
TRPA1 Ion Flux TRPA1 Modulation of neuronal excitability and pain perception. nih.govnih.gov
PPARγ-mediated Gene Regulation PPARγ Regulation of genes involved in lipid metabolism and inflammation. nih.govportlandpress.com

Rho-Kinase Pathway Inhibition

This compound has been identified as an inhibitor of the Rho-kinase (ROCK) pathway. Research on human pulmonary arteries has shown that 19,20-EpDPA, acting as a bioactive metabolite, decreases smooth muscle active tone and Ca²⁺ sensitivity by inhibiting the Rho-kinase pathway. ucl.ac.uknih.gov This mechanism involves the reduction of RhoA activity levels, which subsequently inactivates the ROCK pathway. ucl.ac.uk The inhibition of the RhoA/ROCK pathway is a potential therapeutic target for preventing the fibrosis of retinal pigment epithelial cells, as it can suppress the expression of extracellular matrix components like fibronectin and collagen. wikipedia.org In broader contexts, ROCK inhibitors have been explored for their potential to reduce neuronal degeneration and modulate inflammation. nih.gov

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

This compound modulates the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In human hippocampal neurons, this compound was found to prevent cytokine-induced increases in NF-κB gene expression. kcl.ac.uklouisville.edu This anti-inflammatory effect is significant as the NF-κB pathway plays a major role in innate immunity and can stimulate pro-inflammatory responses. mdpi.com The mechanism may be linked to the crosstalk between NF-κB and sirtuin signaling, where the activation of sirtuins can inhibit NF-κB. mdpi.com For instance, SIRT1, a sirtuin isoform, can directly deacetylate the p65 subunit of NF-κB, thereby inhibiting its activity. mdpi.com Studies on other epoxy fatty acids have also shown modulation of the NF-κB pathway, suggesting this is a common mechanism for this class of lipid mediators. researchgate.netnih.gov

AMP-Activated Protein Kinase (AMPKα) Activation

This compound is an activator of AMP-activated protein kinase (AMPKα). Studies have shown that the oxylipins derived from EPA and DHA, 17,18-EpETE and 19,20-EpDPE respectively, activate GRP120 and AMPKα. mdpi.comnih.gov AMPK activation is a key cellular energy sensor and regulator of metabolism. Its activation can inhibit pathways involved in lipid accumulation and promote processes like autophagy. nih.gov For example, 19,20-EpDPA, along with other epoxides, was shown to abrogate palmitic acid-induced lipid accumulation in hepatocytes. nih.gov The activation of AMPK is also interconnected with other signaling pathways; for instance, it can stimulate SIRT1, which in turn inhibits NF-κB signaling and suppresses inflammation. mdpi.com

SIRT3 Stimulation

A significant mechanism of action for this compound is the stimulation of Sirtuin 3 (SIRT3), a mitochondrial deacetylase vital for regulating mitochondrial function and cardiac energy metabolism. mdpi.com Studies have demonstrated that 19,20-EDP can attenuate cardiac ischemia-reperfusion injury by directly stimulating mitochondrial SIRT3. mdpi.com A novel synthetic analog of 19,20-EDP, known as SA-22, was shown to protect against cardiac injury, and these beneficial effects were negated by SIRT3 inhibition. mdpi.com The protective action involves the preservation of SIRT3 activity, which can be diminished during cellular stress, as indicated by the reversal of increased acetylation of SIRT3 substrates like MnSOD₂. nih.gov This stimulation of SIRT3 helps to limit mitochondrial damage and reduce the activation of pyroptosis, a form of inflammatory cell death. mdpi.com

Nuclear Factor E2-related Factor 2 (Nrf2) and STAT3 Signaling

This compound is implicated in the modulation of the Nuclear Factor E2-related Factor 2 (Nrf2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. Both EPA and DHA, the precursors of this compound, regulate these pathways, which are involved in oxidative stress and immune responses. mdpi.com this compound has been identified as one of the key mediators of these effects. louisville.edumdpi.com Specifically, in the context of cytokine-induced inflammation in human hippocampal neurons, this compound was shown to prevent the increase in STAT1 gene expression. kcl.ac.uklouisville.edu While distinct, STAT1 and STAT3 are part of the same family of transcription factors. The interaction between STAT3 and Nrf2 is complex, with evidence suggesting they can interact to regulate tumor progression and the cellular response to oxidative stress. caymanchem.com

Regulation of Gene Expression Profiles

This compound exerts its biological effects in part by modulating the expression of specific genes, particularly those involved in inflammation, cell survival, and tissue remodeling. Its influence on the signaling pathways discussed previously culminates in altered transcription of downstream target genes.

Research has shown that this compound can prevent the cytokine-induced upregulation of pro-inflammatory transcription factors like NFKB and STAT1. kcl.ac.uklouisville.edu It also prevents the downregulation of the neuroprotective water channel protein aquaporin-4 (AQP4), an effect that is particularly pronounced for this compound and is linked to its anti-apoptotic properties. kcl.ac.uk Furthermore, in macrophages, this compound has been found to significantly reduce the expression of pro-inflammatory cytokine genes such as Tnfα and chemokine genes like Cxcl1 following an inflammatory stimulus. mdpi.com Other studies have confirmed that it reduces the expression of IL-1β and IL-6. researchgate.net

The table below summarizes key research findings on the regulation of gene expression by this compound.

Table 1: Modulation of Gene Expression by this compound

Gene Cellular Context Stimulus Effect of this compound Reference
NFKB Human Hippocampal Neurons Cytokines (IL-1β, IL-6, IFN-α) Prevents increased expression kcl.ac.uklouisville.edu
STAT1 Human Hippocampal Neurons Cytokines (IL-1β, IFN-α) Prevents increased expression kcl.ac.uklouisville.edu
AQP4 (Aquaporin-4) Human Hippocampal Neurons IFN-α Prevents decreased expression (effect enhanced with sEH inhibitor) kcl.ac.uk
Tnfα (TNF-α) RAW264.7 Macrophages Lipopolysaccharide (LPS) Decreased mRNA expression by ~50% mdpi.com
Cxcl1 RAW264.7 Macrophages Lipopolysaccharide (LPS) Decreased mRNA expression by ~33% mdpi.com
IL-1β Human Retinal Cells TNF-α Reduced expression researchgate.net
IL-6 Human Retinal Cells TNF-α Reduced expression researchgate.net

Biological Roles and Mechanistic Insights from Experimental Models

Role in Inflammatory Processes and Resolution Mechanisms

The lipid mediator (±)19(20)-epoxydocosapentaenoic acid, or (±)19(20)-EpDPA, an epoxide metabolite of docosahexaenoic acid (DHA), has emerged as a significant modulator of inflammatory and resolution pathways. caymanchem.combiomol.com It is formed from DHA through the action of various cytochrome P450 (CYP) isoforms. caymanchem.combiomol.com Research across various experimental models has illuminated its role in mitigating inflammatory conditions, particularly in the context of liver disease, and in modulating immune cell responses.

A key pathological feature of nonalcoholic steatohepatitis (NASH) is the formation of hepatic crown-like structures (hCLS), which are clusters of macrophages surrounding dead cells and lipid droplets that drive the progression of liver fibrosis. nih.gov Studies have demonstrated that this compound plays a crucial role in counteracting these processes.

In a mouse model of NASH induced by a high-fat diet and carbon tetrachloride (CCl4), administration of this compound was shown to suppress the formation of hCLS and subsequent liver fibrosis. caymanchem.combiomol.comsapphire-usa.com This protective effect was observed in wild-type mice but not in mice deficient in the G protein-coupled receptor 120 (GPR120), indicating that 19,20-EpDPA exerts its anti-fibrotic effects through this receptor. caymanchem.combiomol.comnih.gov Further research in n-3 polyunsaturated fatty acid (PUFA)-enriched Fat-1 transgenic mice, which are resistant to hCLS formation and liver fibrosis, revealed significantly elevated endogenous levels of 19,20-EpDPA. nih.govgumed.edu.pl These findings identify 19,20-EpDPA as a key endogenous metabolite that mediates the protective effects of n-3 PUFAs against NASH-related fibrosis via a GPR120-dependent mechanism. nih.govgumed.edu.pl

Table 1: Experimental Findings on this compound in NASH Models

Experimental Model Key Findings Mechanism of Action Citations
Wild-type mice with diet-induced NASH Suppressed hepatic crown-like structure (hCLS) formation and liver fibrosis. Dependent on G protein-coupled receptor 120 (GPR120). caymanchem.com, biomol.com, nih.gov
GPR120-deficient mice with diet-induced NASH No suppression of hCLS formation or liver fibrosis. Highlights the necessity of the GPR120 pathway. caymanchem.com, nih.gov

This compound has demonstrated significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in various cellular models. In immortalized macrophages, 19,20-EpDPA prevented the release of pro-inflammatory cytokines like Tnfα induced by lipopolysaccharide (LPS). louisville.edu This is particularly relevant in liver disease, where macrophages respond to bacterial signals like LPS to mediate innate immunity. louisville.edu

In the context of ocular inflammation, studies using human retinal cells showed that 19,20-EDP reduced TNFα-induced NF-κB activity and the expression of pro-inflammatory cytokines such as IL-1β and IL-6. researchgate.net Furthermore, in human hippocampal progenitor cells challenged with a cocktail of pro-inflammatory cytokines (IL-1β, IL-6, and IFN-α), co-treatment with 19(20)-EpDPA prevented the subsequent increase in the production of these same cytokines. nih.gov This effect was further enhanced when 19(20)-EpDPA was combined with an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that degrades EpDPA, suggesting that maintaining higher bioavailability of 19(20)-EpDPA strengthens its anti-inflammatory capacity. nih.govnih.gov

Table 2: Effects of this compound on Pro-inflammatory Cytokine Production

Cell Model Inflammatory Stimulus Effect of this compound Citations
Immortalized Macrophages Lipopolysaccharide (LPS) Prevented release of Tnfα. louisville.edu, louisville.edu
Human Retinal Cells Tumor Necrosis Factor-alpha (TNFα) Reduced NF-κB activity and expression of IL-1β and IL-6. researchgate.net

Beyond cytokine modulation, this compound influences the fundamental phenotype and function of immune cells, particularly macrophages. Research has shown that treatment with this lipid mediator can stimulate a metabolic shift in macrophages toward an anti-inflammatory phenotype. nih.govpnas.org This shift is characterized by increased levels of markers from the CYP and 15-LOX pathways, such as 15-HETE and 17-HDHA. pnas.org

Functionally, 19,20-EpDPA has been found to positively influence macrophage phagocytosis, a critical process for clearing pathogens and cellular debris during the resolution of inflammation. nih.govpnas.org In studies investigating inflammation resolution, increased biosynthesis of 19,20-EpDPA was linked to alleviated inflammatory processes. nih.gov These findings suggest that 19,20-EpDPA is an active controller of inflammation resolution, partly through its effects on macrophage function and phenotype. nih.gov

The role of this compound in pain modulation appears to be complex and context-dependent. In one experimental model, the direct intraplantar administration of this compound in mice induced acute mechanical hyperalgesia, indicating a pro-nociceptive (pain-promoting) effect. caymanchem.combiomol.comcaymanchem.com This effect was shown to be mediated by the transient receptor potential ankyrin 1 (TRPA1) channel, as it could be blocked by a TRPA1 inhibitor. caymanchem.com

Conversely, other evidence suggests a potential role in pain reduction. 19,20-EpDPA is known to be a potent vasodilator, and vasodilators have been shown to reduce certain types of pain, including neuropathic pain. mdpi.com In a clinical study on aromatase inhibitor-induced arthralgia, circulating levels of epoxydocasapentaenoic acids, including 19(20)-EpDPA, were significantly negatively correlated with arm pain scores, suggesting a pain-relieving association in that context. mdpi.com

Contributions to Neurobiology and Neuroprotection

This compound, a metabolite of the crucial brain nutrient DHA, has been identified as a key player in neuroprotective and neurogenic processes. nih.govnih.govkcl.ac.uk

Studies utilizing human hippocampal progenitor cells have demonstrated that this compound has potent neurogenic properties. nih.govnih.gov Inflammation is known to suppress neurogenesis, and this lipid mediator has been shown to counteract this effect. When these progenitor cells were exposed to pro-inflammatory cytokines (IL-1β, IL-6, and IFN-α), which typically reduce neurogenesis and increase apoptosis, co-treatment with 19(20)-EpDPA prevented this reduction in neuronal cell development. nih.govsci-hub.sekcl.ac.uk

The neurogenic and anti-apoptotic effects of 19(20)-EpDPA were significantly enhanced when co-administered with an inhibitor of soluble epoxide hydrolase (sEH). nih.govnih.govkcl.ac.uk The sEH enzyme is responsible for converting 19(20)-EpDPA into its less active diol form, 19,20-DiHDPA. nih.govkcl.ac.uk By inhibiting this enzyme, the bioavailability of the more active 19(20)-EpDPA is increased, thereby amplifying its neuroprotective actions. nih.gov These findings highlight 19(20)-EpDPA as a critical bioactive metabolite of DHA that supports human hippocampal neurogenesis, particularly under inflammatory conditions. nih.govkcl.ac.ukkcl.ac.uk

Table 3: Pro-Neurogenic Effects of this compound in an In Vitro Model

Cell System Condition Effect of this compound Citations
Human Hippocampal Progenitor Cells (HPC0A07/03C) Exposure to pro-inflammatory cytokines (IL-1β, IL-6, IFN-α) Prevented cytokine-induced reduction in neurogenesis and increase in apoptosis. nih.gov, nih.gov, kcl.ac.uk

Anti-apoptotic Effects in Neuronal Cell Lines

Research has demonstrated that this compound exhibits notable anti-apoptotic properties in neuronal cell lines. In studies using human hippocampal progenitor cells, this compound, a metabolite of DHA, was shown to counteract the increase in apoptosis induced by pro-inflammatory cytokines. nih.govsci-hub.seresearchgate.net This protective effect was observed when cells were co-treated with this compound and cytokines, suggesting a direct role in preventing programmed cell death in the face of inflammatory insults. sci-hub.seresearchgate.net

The anti-apoptotic effects of this compound are further enhanced when its degradation is inhibited. The enzyme soluble epoxide hydrolase (sEH) metabolizes epoxides like this compound into less active diols. nih.gov When sEH is inhibited by compounds such as TPPU, the bioavailability of this compound increases, leading to a more potent anti-apoptotic response. nih.govsci-hub.senih.gov This finding underscores the importance of the metabolic stability of this compound in maximizing its neuroprotective capabilities. nih.gov Specifically, in the context of interferon-alpha (IFN-α) induced apoptosis, the presence of an sEH inhibitor was crucial for this compound to exert its full anti-apoptotic effect, highlighting a synergistic relationship. nih.govkcl.ac.uk

Modulation of Neuroinflammation

This compound plays a significant role in modulating neuroinflammatory processes. As a cytochrome P450-derived metabolite of DHA, it has been identified as a key mediator of the anti-inflammatory properties of omega-3 polyunsaturated fatty acids. nih.govkcl.ac.uk Experimental models have shown that this compound can prevent the production of pro-inflammatory cytokines. nih.gov For instance, in human hippocampal neurons, treatment with this compound was found to prevent the increase in the production of downstream cytokines induced by interleukin-1β (IL-1β), IL-6, and IFN-α. nih.govkcl.ac.uk

The mechanism behind this anti-inflammatory action involves the regulation of key inflammatory transcription factors. Studies have revealed that this compound can prevent the cytokine-induced increase in STAT1 gene expression. nih.gov The effectiveness of this compound in reducing neuroinflammation is significantly amplified when combined with an sEH inhibitor, which prevents its conversion to less active metabolites. nih.govkcl.ac.uk This suggests that strategies aimed at increasing the endogenous levels of this compound could be beneficial in mitigating neuroinflammatory conditions.

Effects on AQP4 Gene Expression in Neuronal Contexts

This compound has been shown to influence the expression of Aquaporin-4 (AQP4), a water channel protein crucial for maintaining brain homeostasis and suppressing apoptosis. nih.govnih.gov In human hippocampal progenitor cells, pro-inflammatory cytokines like IL-6 and IFN-α were found to decrease AQP4 gene expression. nih.gov Co-treatment with this compound was able to prevent this cytokine-induced reduction in AQP4 expression. nih.gov

Notably, the effect of this compound on AQP4 expression is particularly potent, especially in the presence of an sEH inhibitor. nih.gov When combined with the sEH inhibitor TPPU, this compound fully prevented the IFN-α-induced decrease in AQP4 gene expression, an effect that was much stronger for this compound than for a similar EPA-derived metabolite. nih.govkcl.ac.uk This suggests that AQP4 is a key mechanistic target for the anti-apoptotic and neuroprotective effects of this compound, particularly in inflammatory contexts. nih.gov

Influence on Cardiovascular Physiology

Regulation of Vascular Tone and Endothelium-Derived Hyperpolarizing Factor (EDHF) Activity

While the direct activity of this compound as an endothelium-derived hyperpolarizing factor (EDHF) has not been definitively determined, its precursor, DHA, and other related epoxides are known to play roles in regulating vascular tone. targetmol.com EDHFs are mediators released from endothelial cells that cause hyperpolarization of smooth muscle cells, leading to vasodilation. nih.govnih.gov This process is a crucial mechanism for controlling blood pressure and tissue perfusion, particularly in resistance arteries. nih.govnih.gov

This compound, as an epoxy fatty acid, belongs to a class of molecules that have been proposed as EDHFs. ucl.ac.uk For example, other epoxides derived from fatty acids have been shown to relax coronary arterioles. ucl.ac.uk Furthermore, studies have demonstrated that this compound can lower blood pressure in models of angiotensin-II dependent hypertension, an effect that is enhanced when combined with an sEH inhibitor. researchgate.net This suggests that this compound contributes to the regulation of vascular tone, likely through mechanisms related to the EDHF pathway.

Cardioprotection against Ischemia-Reperfusion Injury in Ex Vivo Models

This compound has demonstrated significant cardioprotective effects against ischemia-reperfusion (IR) injury in ex vivo models. nih.govresearchgate.net In isolated mouse hearts subjected to IR, perfusion with this compound resulted in improved post-ischemic cardiac function, better glucose oxidation rates, and enhanced cardiac efficiency. nih.govresearchgate.net These findings highlight the potential of this compound to mitigate the damage caused by the interruption and subsequent restoration of blood flow to the heart. nih.gov

The mechanism underlying this cardioprotection involves the activation of mitochondrial sirtuin 3 (SIRT3), a key regulator of mitochondrial function and cardiac energy metabolism. nih.govresearchgate.netescardio.org this compound was found to bind to and enhance the activity of human SIRT3. nih.govresearchgate.net The beneficial effects of this compound were abolished when SIRT3 was inhibited, confirming its crucial role in the cardioprotective pathway. nih.govresearchgate.net Furthermore, a synthetic analog of 19,20-EpDPA also showed potent cardioprotective action against IR injury, reinforcing the therapeutic potential of targeting this pathway. ualberta.caresearchgate.net

Experimental ModelKey Findings with this compound TreatmentMechanism of Action
Isolated C57BL/6 Mouse Hearts (Ex Vivo IR)Improved post-ischemic cardiac function, enhanced glucose oxidation and cardiac efficiency. nih.govresearchgate.netActivation of mitochondrial SIRT3. nih.govresearchgate.netescardio.org
Human Left Ventricular Fibers (Ischemic Heart Disease)Markedly improved mitochondrial respiration and SIRT3 activity. nih.govresearchgate.netDirect binding to and enhancement of human SIRT3 activity. nih.govresearchgate.net

Effects on Pulmonary Arterial Tone

The role of this compound in the pulmonary circulation is complex and appears to differ from its effects in the systemic vasculature. While epoxides of arachidonic acid (EETs) are known to act as vasoconstrictors in the pulmonary circulation, recent findings suggest that n-3 fatty acid epoxides, including 19,20-EpDPA, may have a different role. nih.gov

Lipidomic analysis of lung tissue in models of pulmonary hypertension (PH) revealed decreased levels of n-3 fatty acid epoxides like 19,20-EpDPA and their corresponding diols. nih.gov Furthermore, mast cells, which are implicated in the pathogenesis of PH, have been found to produce n-3 fatty acid epoxides. nih.gov These findings suggest a potential protective role for this compound in the pulmonary vasculature, possibly by counteracting the processes that lead to pulmonary vascular remodeling. nih.gov

Involvement in Metabolic Regulation

This compound, a cytochrome P450 (CYP)-derived epoxide metabolite of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA), has emerged as a significant regulator of metabolic processes. nih.govwikipedia.org Research in various experimental models has highlighted its role in managing lipid homeostasis and energy expenditure, particularly in the liver and adipose tissue.

This compound has demonstrated protective effects against hepatic steatosis and associated cellular stress. In primary mouse hepatocytes, 19,20-EpDPA was shown to counteract palmitic acid-induced lipid accumulation. nih.govlouisville.edu Studies comparing omega-3 and omega-6 fatty acid-derived epoxides found that 19,20-EpDPA was more effective at reducing this lipid buildup and the associated endoplasmic reticulum (ER) stress than the arachidonic acid-derived 14,15-EET. nih.govmdpi.comresearchgate.net

ER stress is a critical factor in the pathogenesis of non-alcoholic fatty liver disease (NAFLD), as the accumulation of unfolded proteins triggers a response that can lead to inflammation and cell death. mdpi.comunav.edubinasss.sa.cr 19,20-EpDPA has been shown to directly attenuate ER stress in hepatocytes. louisville.edumdpi.com This is significant because key pathways of the unfolded protein response, such as the IRE1α-XBP1 axis, are directly linked to hepatic lipogenesis and the progression of steatosis. unav.edu

Further research in a mouse model of non-alcoholic steatohepatitis (NASH) revealed that 19,20-EpDPA suppresses the formation of hepatic crown-like structures—a hallmark of NASH that drives liver fibrosis. caymanchem.comnih.gov This protective action was found to be mediated through the G protein-coupled receptor 120 (GPR120). nih.gov These findings underscore the therapeutic potential of 19,20-EpDPA in mitigating the key pathological features of fatty liver disease.

Table 1: Effects of this compound on Hepatocyte Function

Experimental ModelKey FindingMechanism of ActionReference
Primary Mouse HepatocytesAbrogated palmitic acid-induced lipid accumulation.Outperformed omega-6 derived epoxides in reducing lipid buildup. nih.govlouisville.edumdpi.com
Primary HepatocytesAttenuated endoplasmic reticulum (ER) stress.Reduced markers of the unfolded protein response. louisville.edumdpi.com
NASH Mouse ModelSuppressed hepatic crown-like structure (hCLS) formation and liver fibrosis.Dependent on G protein-coupled receptor 120 (GPR120) signaling. caymanchem.comnih.gov
fat-1 Transgenic MiceIncreased levels of 19,20-EpDPA (via sEH inhibition) correlated with decreased ER stress.Stabilization of endogenous n-3 epoxides. d-nb.info

This compound plays a crucial role in regulating the function of brown adipose tissue (BAT), a key site for thermogenic energy expenditure. Studies have shown that 19,20-EpDPA, particularly when stabilized by inhibiting its degradation by the soluble epoxide hydrolase (sEH) enzyme, promotes the differentiation of murine brown preadipocytes (adipogenesis). tennessee.edumdpi.comnih.gov This process is associated with an increase in mitochondrial respiration and uncoupling, which is the basis of heat production (thermogenesis). mdpi.comnih.govresearchgate.net

In diet-induced obese mice, administration of 19,20-EpDPA improved their tolerance to cold exposure, a direct indicator of enhanced thermogenic capacity. tennessee.edu The molecular mechanisms underlying these effects involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a primary regulator of adipogenesis, and the suppression of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway. tennessee.edumdpi.comnih.gov

Furthermore, 19,20-EpDPA has been shown to induce the "browning" of white adipose tissue (WAT), a process where white fat cells acquire brown fat-like characteristics, thereby increasing their metabolic rate. rsc.orgresearchgate.net This effect, along with the stimulation of BAT thermogenesis, is mediated through the GPR120-AMPKα signaling pathway. rsc.orgmdpi.com By activating these pathways, 19,20-EpDPA enhances the body's capacity for energy expenditure.

Table 2: Effects of this compound on Brown Adipose Tissue

Experimental ModelKey FindingMechanism of ActionReference
Murine Brown PreadipocytesPromoted brown adipogenesis.Increased mitochondrial respiration and uncoupling. tennessee.edumdpi.comnih.govnih.gov
Diet-Induced Obese MiceImproved cold tolerance.Enhanced thermogenic capacity. tennessee.edu
Murine Brown PreadipocytesActivated PPARγ and suppressed NF-κB.Modulated key transcriptional regulators of adipogenesis and inflammation. tennessee.edumdpi.comnih.gov
Stromal Vascular Cells (SVCs)Induced browning of white adipocytes and BAT thermogenesis.Mediated through the GPR120-AMPKα signaling pathway. rsc.orgresearchgate.netmdpi.com

Other Emerging Biological Functions (e.g., Antiangiogenic Effects)

Beyond its metabolic roles, this compound exhibits other significant biological activities, most notably in the regulation of angiogenesis—the formation of new blood vessels. The influence of this compound on angiogenesis appears to be highly context-dependent, with studies reporting both antiangiogenic and proangiogenic effects.

Several studies highlight the potent antiangiogenic properties of 19,20-EpDPA. In murine models, it was found to inhibit angiogenesis induced by vascular endothelial growth factor (VEGF) and fibroblast growth factor 2 (FGF-2). nih.gov In vitro experiments using human umbilical vein endothelial cells (HUVECs) confirmed that 19,20-EpDPA potently inhibits endothelial tube formation and cell migration, which are critical steps in the angiogenic process. wikipedia.orgnih.gov The primary mechanism for this effect is the inhibition of VEGF-induced phosphorylation of its receptor, VEGFR2. nih.gov These antiangiogenic actions are believed to contribute to its observed ability to inhibit tumor growth and metastasis. wikipedia.orgnih.gov Similarly, an endocannabinoid derivative, 19,20-EDP ethanolamide, also demonstrates antiangiogenic effects. nih.govmedchemexpress.com

Conversely, in the specific context of ocular neovascularization, 19,20-EpDPA has been identified as a proangiogenic factor. researchgate.net In models of oxygen-induced retinopathy, 19,20-EpDPA, produced via the CYP2C8 enzyme, promoted retinal neovascularization. researchgate.net In these models, direct treatment with 19,20-EpDPA could overcome the antiangiogenic effects of CYP2C inhibitors, suggesting its critical role in the progression of pathological ocular neovascularization. researchgate.net This dual functionality underscores the complexity of epoxy-oxylipin signaling and suggests that the biological effect of 19,20-EpDPA is determined by the specific pathological and tissue environment.

Table 3: Dual Role of this compound in Angiogenesis

EffectExperimental ModelKey FindingMechanismReference
Antiangiogenic Matrigel Plug Assay (in vivo)Inhibited VEGF- and FGF-2-induced angiogenesis.N/A nih.gov
Antiangiogenic Human Umbilical Vein Endothelial Cells (HUVECs)Inhibited endothelial tube formation and cell migration.Inhibited VEGF-induced phosphorylation of VEGFR2. wikipedia.orgnih.gov
Proangiogenic Mouse Model of RetinopathyPromoted retinal neovascularization.Acted as a downstream effector of the CYP2C8 pathway. researchgate.net
Proangiogenic Ex vivo Aortic and Choroidal Sprouting AssayRescued the inhibition of sprouting caused by a CYP2C inhibitor.Overcame CYP2C inhibition. researchgate.net

Analytical Methodologies for Detection and Quantification of ± 19 20 Epdpa

Sample Preparation and Extraction Techniques for Biological Matrices

The initial and most critical stage in the analysis of (±)19(20)-EpDPA from complex biological samples like plasma, tissues, or urine is the effective isolation of the analyte from interfering substances. mdpi.com The primary objectives of sample preparation are to concentrate the analyte, remove matrix components that can suppress or enhance ionization in mass spectrometry, and prevent enzymatic degradation. mdpi.combiomol.com

Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of oxylipins, including this compound, from biological fluids. nih.gov A common approach involves using a reversed-phase sorbent, such as C18. After potential protein precipitation, the sample is loaded onto the SPE cartridge. The nonpolar stationary phase retains the lipid-based analytes while polar contaminants are washed away. The retained compounds, including this compound, are then eluted with an organic solvent like methanol (B129727) or ethyl acetate (B1210297). sciex.com

Liquid-Liquid Extraction (LLE): LLE is another common method for extracting lipids from biological samples. This technique partitions analytes between two immiscible liquid phases based on their differential solubility. For lipid mediators, a frequently used method involves the addition of an organic solvent system, such as ethyl acetate or a chloroform/methanol mixture, to the aqueous biological sample. After vigorous mixing and centrifugation, the organic layer containing the lipids is separated, dried down, and reconstituted in a solvent compatible with the subsequent chromatographic analysis. mdpi.com

To ensure accurate quantification, a stable isotope-labeled internal standard, such as this compound-d4, is typically added to the sample before the extraction process. biomol.com This internal standard mimics the behavior of the endogenous analyte throughout the sample preparation and analysis, correcting for any losses or variations. biomol.com

Chromatographic Separation Methods

Chromatographic separation is essential to resolve this compound from its isomers and other structurally related oxylipins before detection by mass spectrometry. mdpi.com

Liquid Chromatography (LC) Applications (e.g., UPLC)

Ultra-performance liquid chromatography (UPLC) is the predominant separation technique for the analysis of this compound and other oxylipins. mdpi.comnih.gov UPLC systems employ columns with sub-2 µm particles, providing higher resolution, shorter analysis times, and increased sensitivity compared to conventional high-performance liquid chromatography (HPLC). mdpi.comnih.gov

Reversed-phase chromatography, typically with a C18 stationary phase, is the most common mode of separation. researchgate.net A gradient elution is employed, starting with a high percentage of an aqueous mobile phase (often containing an acid modifier like 0.1% formic acid to improve peak shape and ionization efficiency) and gradually increasing the proportion of an organic solvent such as acetonitrile (B52724) or methanol. nih.govsciex.com This allows for the effective separation of a broad range of lipid mediators with varying polarities. nih.gov

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another powerful separation technique, though it is less commonly used for oxylipins than LC due to the requirement for derivatization. mdpi.comcaymanchem.com To make non-volatile compounds like this compound suitable for GC analysis, they must be chemically modified to increase their volatility and thermal stability. nih.govcaymanchem.com This typically involves esterification of the carboxylic acid group and silylation of any hydroxyl groups. caymanchem.com While GC can provide excellent resolution, the additional derivatization steps can be time-consuming and introduce potential sources of error. caymanchem.com

Chiral Analysis Techniques (e.g., Chiral HPLC)

This compound is a racemic mixture of two enantiomers: 19(R),20(S)-EpDPA and 19(S),20(R)-EpDPA. glpbio.com As these enantiomers can exhibit different biological activities, their individual separation and quantification are often necessary. researchgate.net Chiral HPLC is the primary technique used to achieve this separation. researchgate.netresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their individual quantification. nih.govresearchgate.net For example, a Chiralpak AD-RH column has been used to separate various chiral oxylipins. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is the preferred method for the detection and quantification of this compound due to its unparalleled sensitivity and selectivity. mdpi.comnih.gov

Tandem Mass Spectrometry (LC-MS/MS) for Targeted Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the targeted analysis of this compound and other oxylipins. mdpi.comnih.govnih.gov This technique offers high specificity and sensitivity, enabling the measurement of analytes at very low concentrations in complex biological matrices. mdpi.comnih.gov

In a typical LC-MS/MS analysis, the analyte is first ionized, commonly using electrospray ionization (ESI) in negative ion mode for acidic lipids like this compound. mdpi.comcaymanchem.com The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. mdpi.comsci-hub.se In MRM, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. mdpi.com This precursor-to-product ion transition is highly specific to the analyte of interest, minimizing interferences from other compounds. caymanchem.com

Table 1: Representative LC-MS/MS Parameters for this compound Analysis. This interactive table summarizes common mass transitions used for the detection of this compound and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound343.2299.0Negative ESI
This compound-d4347.2303.0Negative ESI
Note: The exact m/z values can vary slightly depending on the instrument and analytical conditions.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects during ionization. biomol.com By comparing the peak area ratio of the endogenous analyte to the internal standard against a calibration curve, the concentration of this compound in the original sample can be accurately determined. biomol.com

High-Resolution Mass Spectrometry for Metabolomics/Lipidomics

High-resolution mass spectrometry (HRMS) is a powerful tool in metabolomics and lipidomics for the untargeted or targeted analysis of hundreds of metabolites in a single run. shimadzu.comresearchgate.net Instruments like quadrupole time-of-flight (QTOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, which are crucial for the confident identification of analytes in complex biological matrices. uni-wuppertal.deshimadzu.com

In the context of this compound and other oxylipins, HRMS allows for the determination of the elemental composition of an ion based on its accurate mass measurement, aiding in the identification of unknown compounds. biorxiv.org For instance, a study on plasma oxylipin profiling utilized a high-resolution ESI-Q-TOFMS system to characterize specific fragments of oxylipins by direct infusion of standards to determine optimal collision energies. biorxiv.org This approach is particularly beneficial in untargeted lipidomics, where all detected ions are fragmented and identified against spectral libraries. mdpi.com While traditionally less sensitive than targeted approaches with triple quadrupole instruments, recent advancements in HRMS technology, such as with modern QTOF and Orbitrap instruments, are closing this gap, offering comparable linearity and low limits of detection. uni-wuppertal.de

Table 1: High-Resolution Mass Spectrometry Platforms for Oxylipin Analysis

Instrument Type Key Features Application in Oxylipin Analysis
Quadrupole Time-of-Flight (QTOF) High mass accuracy, high resolution, MS/MS capability. Untargeted and targeted lipidomics, structural elucidation of oxylipin isomers. mdpi.comuni-wuppertal.deshimadzu.com

Electron Spray Ionization (ESI) and other Ionization Modes

Electron spray ionization (ESI) is the most commonly used ionization technique for the analysis of oxylipins, including this compound, by LC-MS. uzh.chnih.gov ESI is a "soft" ionization method that generates charged droplets from a liquid phase, which then evaporate to produce charged gas-phase analyte ions with minimal fragmentation. uzh.ch For oxylipins, which are acidic lipids, ESI is typically performed in the negative ion mode, as they readily form [M-H]⁻ ions. mdpi.comcaymanchem.com

The electrospray process involves pumping the liquid eluent from the chromatography column through a fine, heated metal capillary held at a high voltage (e.g., -4.5 kV). uzh.chnih.gov The resulting fine spray of charged droplets is evaporated by a stream of dry nitrogen gas, leading to the formation of charged analyte ions that are then directed into the mass analyzer. uzh.ch Tandem mass spectrometry (MS/MS) is then used to generate specific fragment ions for quantification, typically in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode on a triple quadrupole instrument. mdpi.comzenodo.org For this compound, a common MRM transition in negative ESI mode is from a precursor ion (Q1) of m/z 343 to a product ion (Q3) of m/z 299. caymanchem.comcaymanchem.combiomol.com

Table 2: Example MRM Transition for this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode
This compound 343 299 Negative ESI

Data sourced from Cayman Chemical product literature. caymanchem.comcaymanchem.combiomol.com

Challenges in Oxylipin Analysis (Stability, Low Concentration, Isomeric Complexity)

The analysis of oxylipins like this compound is fraught with challenges that demand careful consideration throughout the analytical workflow. mdpi.comwaters.comuni-wuppertal.de

Stability: Oxylipins are often unstable and can degrade during sample collection, handling, and extraction. mdpi.comuni-wuppertal.de For example, prostaglandins (B1171923) can be sensitive to pH changes. zenodo.org It is crucial to minimize sample handling time, keep samples cold, and potentially use antioxidants like butylated hydroxytoluene (BHT) to prevent degradation. uni-wuppertal.de The stability of both the analytes and the internal standards during sample processing must be carefully assessed. zenodo.org

Low Concentration: Endogenous concentrations of many oxylipins are extremely low, often in the sub-nanomolar range. waters.comuni-wuppertal.de This necessitates highly sensitive analytical instrumentation and robust sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components and concentrate the analytes. waters.comzenodo.org The wide dynamic range of concentrations among different oxylipins in a single sample (sometimes varying by over 1000-fold) also requires detectors with a broad linear response. uni-wuppertal.de

Isomeric Complexity: A major challenge is the vast number of isomers that exist for oxylipins. waters.comacs.org Many oxylipins, including regioisomers and stereoisomers (enantiomers), can have the same mass and even produce similar fragment ions in the mass spectrometer. uni-wuppertal.dezenodo.orgacs.org For example, compounds like PGE₂ and PGD₂ have identical fragmentation patterns and must be separated chromatographically. mdpi.comacs.org Therefore, high-efficiency chromatographic separation, often using reversed-phase UPLC or HPLC, is essential to resolve these isomeric species before they enter the mass spectrometer, ensuring accurate quantification. waters.comzenodo.org Chiral chromatography can also be employed to separate enantiomers. mdpi.com

Application of Internal Standards in Quantification

The use of internal standards (IS) is fundamental for accurate and reliable quantification in mass spectrometry-based analysis of oxylipins. uni-wuppertal.decaymanchem.com An ideal IS is a stable, isotopically labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C). caymanchem.com These standards are chemically identical to the analyte and co-elute chromatographically, but are differentiated by their higher mass. caymanchem.com

The primary role of the IS is to correct for variations that can occur during sample preparation (e.g., extraction losses) and instrumental analysis (e.g., matrix effects and ionization suppression). uni-wuppertal.decaymanchem.com By adding a known amount of the IS to the sample at the earliest stage of preparation, the ratio of the endogenous analyte to the IS can be accurately measured. caymanchem.com This ratio is then used to calculate the concentration of the analyte from a calibration curve. nih.gov

For a broad analysis of oxylipins, a suite of isotopically labeled internal standards is often used to cover the different classes of compounds being measured. biorxiv.org However, it is not always feasible to have a specific IS for every single analyte. In such cases, a single IS may be used for a group of structurally similar analytes, although this can be less accurate as the IS may not perfectly compensate for matrix effects for all compounds in the group. uni-wuppertal.de A study developing a quantitative method for 104 oxylipins used 14(15)-EpETrE-d11 as the internal standard for the quantification of this compound. nih.gov The selection of an appropriate internal standard is critical for developing a robust and accurate quantitative assay. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
(±)19(20)-Epoxydocosapentaenoic Acid This compound
Docosahexaenoic Acid DHA
Prostaglandin E₂ PGE₂
Prostaglandin D₂ PGD₂
Butylated Hydroxytoluene BHT

Chemical Synthesis and Analog Design Strategies for ± 19 20 Epdpa

Synthetic Routes for (±)19(20)-EpDPA and its Stereoisomers

The synthesis of this compound and its individual stereoisomers has been approached through both chemical and enzymatic methods. Obtaining pure regioisomers and enantiomers of epoxy fatty acids through chemical synthesis can be challenging due to low yields and the need for extensive purification. researchgate.net

One of the first reported total syntheses of racemic this compound involved a convergent strategy. This route was designed to be adaptable for the preparation of various analogs. mdpi.com A key feature of this synthesis was its late-stage diversification, allowing for modifications to be introduced near the end of the synthetic sequence. mdpi.com

Enzymatic synthesis offers a powerful alternative for producing specific stereoisomers. The bacterial cytochrome P450 enzyme, BM3, originally from Bacillus megaterium, has been effectively used for the epoxidation of docosahexaenoic acid (DHA). researchgate.net Wild-type BM3 preferentially epoxidizes the terminal double bond of DHA, yielding a mixture of 19,20-EpDPA and 16,17-EpDPA, with the 19(S),20(R)-enantiomer being the major product. nih.gov The use of mutant forms of the BM3 enzyme, such as the F87V mutant, can alter the regioselectivity and stereoselectivity of the epoxidation reaction. nih.gov

To access the less common (R,S)-enantiomers, a chemoenzymatic approach has been developed. This involves the enzymatic synthesis of the (S,R)-enantiomer followed by a chemical inversion sequence. This four-step process utilizes 2-(phenylthio)ethanol (B1207423) to open the epoxide, followed by mesylation, oxidation of the thioether, and base-catalyzed elimination to form the (R,S)-epoxide without loss of enantiomeric purity. nih.gov

Approaches for Stereoselective Synthesis

Stereoselective synthesis is crucial for dissecting the distinct biological activities of the individual enantiomers of 19(20)-EpDPA. The first asymmetric total synthesis of 19,20-epoxydocosapentaenoic acid was achieved using a strategy centered on a hafnium-catalyzed asymmetric epoxidation of a homoallylic alcohol. isotope.com This reaction produced an enantiopure β-epoxyaldehyde, which was then coupled with the remainder of the polyene chain via a Wittig condensation. mdpi.comisotope.com Although the initial asymmetric epoxidation did not achieve the expected level of enantiopurity, a subsequent crystallization step of a camphanoate derivative allowed for the separation of the major isomer. isotope.com

As mentioned previously, enzymatic approaches using cytochrome P450 enzymes are inherently stereoselective. Human CYP isoforms exhibit distinct stereoselectivities in the epoxidation of DHA. For instance, CYP1A2, CYP2E1, and CYP3A4 predominantly produce the 19(R),20(S)-EpDPA enantiomer, while CYP2C8 and CYP2D6 favor the formation of the 19(S),20(R)-EpDPA enantiomer. escholarship.org The bacterial P450 BM3 (wild-type) produces 19(S),20(R)-EpDPA with high enantiopurity (>99% S,R isomer). researchgate.net

These stereoselective methods are summarized in the table below:

Table 1: Approaches for Stereoselective Synthesis of 19(20)-EpDPA Stereoisomers
Method Key Reagents/Enzymes Target Stereoisomer Key Features
Asymmetric Total Synthesis Hafnium-catalyzed asymmetric epoxidation, Wittig condensation (19R,20S)-EpDPA and (19S,20R)-EpDPA Convergent, late-stage diversifiable route. mdpi.comisotope.com
Enzymatic Synthesis Wild-type P450 BM3 19(S),20(R)-EpDPA High enantiopurity (>99% S,R). researchgate.netnih.gov
Enzymatic Synthesis Mutant P450 BM3 (F87V) Mixture of (S,R) and (R,S) Alters stereoselectivity, producing a ~9:1 mixture of (S,R) to (R,S). nih.gov
Chemoenzymatic Synthesis WT-BM3 followed by chemical inversion 19(R),20(S)-EpDPA Four-step inversion of the enzymatically produced (S,R)-enantiomer. nih.gov
Human CYP Isoforms e.g., CYP1A2, CYP2E1, CYP2C8, CYP2D6 Varies by isoform Provides insight into endogenous stereoselective production. escholarship.org

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation

Understanding the relationship between the structure of 19(20)-EpDPA and its biological activity is key to elucidating its mechanism of action and for the rational design of therapeutic agents. SAR studies involve synthesizing and testing analogs of the parent compound to identify the structural features essential for activity.

The biological activity of this compound has been linked to several cellular targets. It has been shown to suppress hepatic crown-like structure formation and liver fibrosis in a G protein-coupled receptor 120 (GPR120)-dependent manner. caymanchem.comnih.gov Additionally, intraplantar administration of this compound can induce acute mechanical hyperalgesia, an effect that is blocked by an inhibitor of the transient receptor potential ankyrin 1 (TRPA1) channel. caymanchem.com These findings suggest that GPR120 and TRPA1 are important mediators of 19(20)-EpDPA's effects. caymanchem.comnih.gov

The development of synthetic analogs has begun to shed light on the SAR of 19(20)-EpDPA. For example, a synthetic analog of 19,20-EpDPA, designated SA-22, has been shown to be cardioprotective in a model of ischemia/reperfusion injury. researchgate.net The activity of this analog suggests that the core structure of 19,20-EpDPA can be modified while retaining biological function.

The table below summarizes some of the known biological activities of 19(20)-EpDPA and its analogs, which form the basis of ongoing SAR studies.

Table 2: Biological Activities of 19(20)-EpDPA and Analogs for SAR Studies
Compound Biological Effect Target/Pathway
This compound Suppression of liver fibrosis GPR120-dependent caymanchem.comnih.gov
This compound Induction of acute mechanical hyperalgesia TRPA1-dependent caymanchem.com
19R(20S)-EpDPA Prevention of calcium-induced increases in cardiomyocyte beating Not specified researchgate.net
SA-22 (19,20-EpDPA analog) Cardioprotection against ischemia/reperfusion injury Sirtuin-dependent researchgate.net
19,20-EpDPA Inhibition of angiogenesis and tumor growth Not specified mdpi.com

Development of Synthetic Epoxide Mimics and Bioisosteres

A significant challenge in the therapeutic application of epoxy fatty acids like 19(20)-EpDPA is their metabolic instability. The epoxide moiety is susceptible to rapid hydrolysis by soluble epoxide hydrolase (sEH) to the corresponding, and generally less active, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). wikipedia.org To overcome this limitation, researchers are developing synthetic mimics and bioisosteres of the epoxide group that are more resistant to metabolism while retaining the desired biological activity. mdpi.com

The design of these mimics often involves replacing the epoxide with other functional groups that can replicate its key electronic and steric properties. For other epoxy fatty acids, such as epoxyeicosatrienoic acids (EETs), various bioisosteric replacements for the epoxide have been explored, including amides, ureas, and oxamides. researchgate.net These strategies can be applied to the development of 19(20)-EpDPA analogs. For instance, studies on mimics of 8,9-EET have shown that oxamide-containing analogs can be effective, suggesting this could be a promising bioisostere for the epoxide in 19(20)-EpDPA as well. isotope.com

The development of metabolically robust analogs of 19,20-EpDPA is an active area of research. researchgate.net The goal is to create compounds with improved pharmacokinetic profiles, making them more suitable for in vivo studies and potential therapeutic use. The omission of certain double bonds from the fatty acid chain can also enhance metabolic stability against other pathways like cytochrome P450-mediated hydroxylation. mdpi.com

Isotopic Labeling Strategies for Metabolic Tracing

Isotopic labeling is a powerful tool for tracing the metabolic fate of compounds like this compound in biological systems. By replacing one or more atoms in the molecule with a heavier, stable isotope (e.g., deuterium (B1214612) (²H) or carbon-13 (¹³C)), the compound and its metabolites can be distinguished from their endogenous counterparts and tracked using mass spectrometry. mdpi.combiorxiv.org

The general strategies for isotopic labeling of fatty acids are well-established and can be applied to the synthesis of labeled this compound. nih.gov For example, a common approach is to use a labeled precursor in the chemical synthesis. Uniformly ¹³C-labeled fatty acids, such as ¹³C-eicosapentaenoic acid (EPA) and ¹³C-arachidonic acid (AA), have been used to study their metabolism in humans. nih.gov A similar approach could be employed using ¹³C-labeled DHA as a starting material for the synthesis of ¹³C-(±)19(20)-EpDPA.

Deuterium labeling is another common strategy. biomol.com Deuterated internal standards are frequently used in quantitative lipidomics to correct for sample loss during extraction and analysis. biorxiv.org The synthesis of deuterium-labeled this compound would enable its use as an internal standard for accurate quantification in biological samples and for metabolic flux analysis. biomol.comescholarship.org

While specific studies detailing the synthesis and metabolic tracing of isotopically labeled this compound are emerging, the principles are well-documented in the broader field of lipidomics. mdpi.comnih.gov These techniques are essential for understanding how this compound is synthesized, transported, and catabolized in vivo, providing crucial insights into its physiological and pathophysiological roles. escholarship.org

Interactions and Cross Talk with Other Lipid Mediator Pathways

Interplay with Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

The metabolism of n-3 and n-6 polyunsaturated fatty acids, including docosahexaenoic acid (DHA)—the precursor to 19(20)-EpDPA—is a branching process involving three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) monooxygenase. nih.govmdpi.comnih.govnih.gov These pathways compete for the same pool of substrate PUFAs released from cell membranes. nih.govcaymanchem.com This competition creates a significant point of cross-talk; the activity of one pathway can directly influence the availability of substrate for the others, thereby altering the profile of lipid mediators produced. nih.gov

Cyclooxygenase (COX) Pathway: The COX enzymes (COX-1 and COX-2) convert PUFAs like arachidonic acid (AA) and eicosapentaenoic acid (EPA) into prostaglandins (B1171923) (PGs) and thromboxanes (TXs). mdpi.comnih.govresearchgate.net While primarily associated with AA and EPA, DHA can also be a substrate, though it is generally considered a poorer one for COX enzymes compared to AA. vu.edu.au Inhibition of the COX pathway, for instance by non-steroidal anti-inflammatory drugs (NSAIDs), can lead to the shunting of PUFA substrates towards the LOX and CYP450 pathways. nih.gov

Lipoxygenase (LOX) Pathway: The LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) metabolize PUFAs into hydroxyeicosatetraenoic acids (HETEs), leukotrienes (LTs), and lipoxins. mdpi.comnih.gov In platelets, DHA is metabolized by LOX to form 11- and 14-hydroxy docosapentaenoic acids. vu.edu.au

Cytochrome P450 (CYP450) Pathway: This is the pathway responsible for generating 19(20)-EpDPA from DHA. caymanchem.comcaymanchem.com CYP450 epoxygenases convert PUFAs into epoxy fatty acids (EpFAs), such as 19(20)-EpDPA from DHA and epoxyeicosatetraenoic acids (EpETEs) from EPA. mdpi.comnih.gov

The balance between these pathways is crucial. For example, many metabolites from the COX and LOX pathways derived from arachidonic acid are potent pro-inflammatory mediators, whereas CYP450-derived epoxides from n-3 PUFAs, like 19(20)-EpDPA, often exhibit anti-inflammatory properties. mdpi.commdpi.com Therefore, factors that shift DHA metabolism towards the CYP450 pathway at the expense of others could favor a pro-resolving or anti-inflammatory state.

PathwayKey EnzymesPrimary PUFA SubstratesExample Products from DHAGeneral Function of Products
Cyclooxygenase (COX)COX-1, COX-2Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)Resolvins (via aspirin-acetylated COX-2), NeuroprostanesInflammation, Pain, Fever, Platelet Aggregation. researchgate.net
Lipoxygenase (LOX)5-LOX, 12-LOX, 15-LOXArachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)Resolvins, Maresins, Protectins (e.g., PD1). vu.edu.aufrontiersin.orgInflammation, Immune Response, Pro-resolving. researchgate.net
Cytochrome P450 (CYP450)CYP2C, CYP2J, CYP1B1Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA), Docosahexaenoic Acid (DHA)19(20)-EpDPA and other EpDPAs. mdpi.comcaymanchem.comAnti-inflammatory, Neuroprotective, Vasodilatory. mdpi.comsci-hub.se

Relationship with Soluble Epoxide Hydrolase (sEH) Inhibitors

The biological actions of 19(20)-EpDPA are tightly regulated by its metabolic breakdown. The primary enzyme responsible for inactivating 19(20)-EpDPA is soluble epoxide hydrolase (sEH). louisville.eduresearchgate.net This enzyme catalyzes the hydrolysis of the epoxide group, converting 19(20)-EpDPA into its corresponding vicinal diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). nih.govsci-hub.sekcl.ac.uk This conversion is significant because the resulting diol is generally considered to be less biologically active, or in some cases, inactive compared to its parent epoxide. nih.govlouisville.edu

This relationship makes the sEH enzyme a critical control point for modulating the effects of 19(20)-EpDPA. Consequently, pharmacological inhibition of sEH has emerged as a key strategy to enhance the endogenous levels and prolong the activity of beneficial EpFAs. louisville.edu

Mechanism of Action: sEH inhibitors, such as TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) and t-TUCB, bind to the sEH enzyme and block its hydrolase activity. mdpi.comsci-hub.selouisville.edu This prevents the degradation of 19(20)-EpDPA, leading to its accumulation in tissues and circulation. louisville.edunih.gov

Enhanced Biological Effects: Research has consistently shown that co-administration of an sEH inhibitor with 19(20)-EpDPA, or under conditions where 19(20)-EpDPA is produced, potentiates its therapeutic effects. In studies using human hippocampal neurons, the combination of 19(20)-EpDPA and the sEH inhibitor TPPU provided a significantly greater neurogenic and anti-apoptotic effect against inflammatory cytokine-induced damage than 19(20)-EpDPA alone. nih.govnih.govsci-hub.seresearchgate.net Similarly, combining 19(20)-EpDPA with the sEH inhibitor t-TUCB was shown to suppress inflammatory pathways in the adipose tissue of obese mice. mdpi.com

The use of sEH inhibitors effectively increases the bioavailability of 19(20)-EpDPA, confirming that its rapid metabolism by sEH is a major limiting factor for its biological activity. nih.govsci-hub.se

Condition/ModelsEH Inhibitor UsedObserved Effect on 19(20)-EpDPA PathwayOutcome
Human Hippocampal Neurons with inflammatory cytokinesTPPUPrevents conversion of 19(20)-EpDPA to 19,20-DiHDPA. nih.govsci-hub.seEnhanced neurogenic and anti-apoptotic effects of 19(20)-EpDPA. nih.govnih.govsci-hub.se
Diet-Induced Obese Micet-TUCBStabilizes 19,20-EpDPA levels in vivo. mdpi.comSuppressed NFκB inflammatory pathway activation in brown adipose tissue. mdpi.com
Rat Model of Epilepsy (Post-Status Epilepticus)TPPUSignificantly increased the 19(20)-EpDPA/19,20-DiHDPA ratio in the hippocampus. nih.govContributed to an overall increase in beneficial EpFAs, suggesting a potential anti-seizure mechanism. nih.gov
Mouse Model of Alcoholic Liver Diseaset-TUCBIncreased the ratio of 19,20-EpDPA to 19,20-DiHDPA in the liver. louisville.eduIndicated decreased sEH activity and contributed to protection against alcohol-induced liver injury. louisville.edu

Comparative Studies with Other EpFAs (e.g., EpETEs) and Diols

The biological effects of 19(20)-EpDPA are best understood when compared to other structurally related lipid mediators, particularly other EpFAs derived from different PUFAs and its own hydrated diol metabolite.

Comparison with EpETEs (from EPA): 17(18)-epoxyeicosatetraenoic acid (17(18)-EpETE) is an analogous epoxide derived from eicosapentaenoic acid (EPA). Both 19(20)-EpDPA and 17(18)-EpETE are n-3 PUFA metabolites and share many beneficial properties, including anti-inflammatory and neuroprotective actions. nih.govsci-hub.se However, studies have revealed differences in their potency and efficacy.

In primary hepatocytes, both 19,20-EpDPA and 17,18-EpETE were effective in reducing lipid accumulation and endoplasmic reticulum stress. mdpi.com

In a study on human hippocampal neurons, while both epoxides prevented cytokine-induced reductions in neurogenesis, 19(20)-EpDPA was found to be more potent than 17(18)-EpETE in preventing apoptosis and the downregulation of the water channel protein aquaporin-4 (AQP4) induced by interferon-α. nih.gov This suggests that despite their structural similarity, there is a functional divergence specific to the parent PUFA (DHA vs. EPA).

Comparison with Epoxyeicosatrienoic Acids (EETs from AA): When compared to EETs, which are derived from the n-6 PUFA arachidonic acid (AA), n-3 derived epoxides often show more potent beneficial effects in metabolic disease models. For example, one study demonstrated that 19,20-EpDPA and 17,18-EpETE were more efficacious than the AA-derived 14,15-EET at reducing lipid accumulation and promoting autophagy in hepatocytes. mdpi.com

Comparison with 19,20-DiHDPA (Diol): The conversion of 19(20)-EpDPA to 19,20-DiHDPA by sEH universally results in a significant reduction or loss of biological activity. nih.govlouisville.edu Studies consistently show that the diol form lacks the potent anti-inflammatory and neurogenic effects of the parent epoxide. sci-hub.semdpi.com For instance, while 19(20)-EpDPA prevented cytokine-induced apoptosis in neuronal cells, its corresponding diol, 19,20-DiHDPA, did not show the same protective effects. sci-hub.se This stark difference underscores the critical importance of the epoxide functional group for the activity of 19(20)-EpDPA and highlights the role of sEH in terminating its signal.

ComparisonCompound 1Compound 2Key Research Finding
EpDPA vs. EpETE19(20)-EpDPA (from DHA)17(18)-EpETE (from EPA)19(20)-EpDPA is more potent in preventing IFN-α-induced apoptosis and AQP4 downregulation in hippocampal neurons. nih.gov Both show similar anti-apoptotic effects against other cytokines. sci-hub.se
n-3 EpFA vs. n-6 EpFA19(20)-EpDPA14,15-EET (from AA)19(20)-EpDPA was more efficacious in reducing palmitic acid-induced lipid accumulation and ER stress in primary hepatocytes. mdpi.com
Epoxide vs. Diol19(20)-EpDPA19,20-DiHDPAThe diol form (19,20-DiHDPA) is significantly less biologically active; it lacks the neuroprotective and anti-apoptotic effects of the parent epoxide, 19(20)-EpDPA. nih.govsci-hub.selouisville.edu

Future Research Directions and Unresolved Questions

Elucidation of Additional Molecular Targets and Receptors

While some molecular targets of (±)19(20)-EpDPA have been identified, a comprehensive understanding of its receptor interactions remains a significant area of future research. It is known to be a substrate for soluble epoxide hydrolase (sEH), which converts it to the less active diol, 19,20-dihydroxydocosapentaenoic acid (19,20-DiHDPA). louisville.edutargetmol.com This interaction implies that the biological effects of this compound are tightly regulated by sEH activity.

Recent studies have pointed towards specific receptors through which this compound may exert its effects. For instance, it has been shown to suppress hepatic crown-like structure formation and liver fibrosis through the G-protein coupled receptor 120 (GPR120). caymanchem.com Additionally, research has implicated the transient receptor potential ankyrin 1 (TRPA1) channel in mediating its effects on pain perception. caymanchem.comnih.gov In human pulmonary arteries, this compound has been suggested to decrease smooth muscle cell Ca2+ sensitivity by inhibiting the Rho-kinase pathway. physiology.org

However, for many of its observed biological activities, a definitive receptor has not yet been identified. nih.gov Future research should focus on identifying and characterizing additional receptors and binding proteins for this compound. This will be crucial for elucidating the precise molecular mechanisms underlying its diverse physiological and pathophysiological roles. Techniques such as affinity chromatography, ligand-receptor capture, and computational modeling could be employed to uncover novel interacting partners.

Deeper Understanding of Cell-Specific Responses and Tissue Distribution

The biological effects of this compound appear to be highly dependent on the specific cell type and tissue context. For example, in H9c2 heart cells with a glycolytic metabolic profile, this compound induces cytotoxicity through a mechanism involving lysosomal-proteolytic degradation and ceramide production. nih.gov Conversely, in other contexts, it exhibits protective effects, such as reducing hepatocyte cell death and macrophage cytokine production in models of alcohol-associated liver disease. louisville.edu

The tissue distribution of cytochrome P450 (CYP) epoxygenases, the enzymes responsible for producing this compound from DHA, is widespread, including in the liver, kidney, heart, and brain. wikipedia.org This broad distribution suggests that this compound may have localized effects in various organs. Indeed, studies have shown its presence in tissues like the spinal cord and its enrichment in slow-twitch muscle fibers compared to fast-twitch fibers. nih.govresearchgate.net

A significant challenge for future research is to map the precise tissue and cellular distribution of this compound and to understand how its local concentrations are regulated. Investigating how different cell types within a tissue respond to this lipid mediator will be critical. This could involve the use of advanced imaging techniques and single-cell analysis to dissect the cell-specific signaling pathways activated by this compound. For instance, a study on retinal and choroidal neovascularization indicated a tissue-specific role for 19,20-EDP, as it reversed the inhibition of angiogenesis ex vivo. ahajournals.org

Investigation of Long-Term Mechanistic Effects in Complex Biological Systems

Much of the current research on this compound has focused on its acute or short-term effects. Understanding the long-term consequences of sustained or altered levels of this compound in complex biological systems is a critical next step. This is particularly relevant given the chronic nature of many diseases where omega-3 fatty acids and their metabolites are thought to be beneficial, such as cardiovascular disease and inflammatory conditions. jacc.orgnih.govnih.gov

Furthermore, exploring the interplay between this compound and other signaling pathways over extended periods will provide a more holistic view of its role in maintaining health and contributing to disease.

Development of Novel Research Tools and Probes

Advancements in our understanding of this compound are intrinsically linked to the development of more sophisticated research tools. There is a need for highly specific and sensitive probes that can visualize and quantify this compound in living cells and tissues in real-time. Fluorescently labeled probes or genetically encoded biosensors could provide invaluable insights into its subcellular localization and dynamic changes in concentration in response to various stimuli. diva-portal.org

The synthesis of stable analogs of this compound is another important area of research. mdpi.com Because this compound is rapidly metabolized by sEH, stable mimics could be used to prolong its biological effects and to better study its downstream signaling pathways. louisville.eduresearchgate.net These mimics could also serve as valuable pharmacological tools to dissect the roles of this compound from those of its parent compound, DHA, and other metabolites.

Additionally, the development of more specific inhibitors and inducers of the CYP enzymes that produce this compound would allow for more precise manipulation of its endogenous levels, helping to further clarify its specific functions. mdpi.com

Integration with Multi-Omics Approaches for Comprehensive Pathway Mapping

A systems-level understanding of the biological roles of this compound requires the integration of multiple "omics" technologies. louisville.edu Transcriptomics, proteomics, and metabolomics can provide a comprehensive snapshot of the molecular changes induced by this lipid mediator. pnas.org

By combining these approaches, researchers can construct detailed signaling networks and metabolic pathways influenced by this compound. For example, a multi-omics analysis in the context of diabetic nephropathy revealed significant alterations in fatty acid metabolism, including reduced levels of (±)10(11)-EpDPA, a regioisomer of this compound. nih.gov Similar integrative studies focusing on this compound could uncover novel downstream targets and pathways.

Q & A

Q. What are the primary enzymatic pathways for synthesizing (±)19(20)-EpDPA, and how can researchers optimize yield in vitro?

this compound is synthesized via cytochrome P450 (CYP450) epoxidation of docosahexaenoic acid (DHA) at the ω-3 double bond. Key CYP isoforms include CYP2C8, CYP2C9, and CYP2J2, which stereoselectively oxidize DHA . To optimize yield, use recombinant CYP450 enzymes in a lipid-rich buffer system (pH 7.4) with NADPH as a cofactor. Monitor reaction progress via LC-MS/MS, targeting a substrate-to-enzyme ratio of 10:1 to minimize side products like dihydroxy derivatives .

Q. How should this compound be stored to ensure stability, and what solvents are suitable for biological assays?

Store this compound in anhydrous ethanol or DMSO at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles. For assays, prepare working solutions in PBS (pH 7.2) at ≤1 mg/mL. Note that DMSO concentrations >0.1% may interfere with cellular viability assays .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Use reverse-phase HPLC coupled with tandem mass spectrometry (RP-HPLC-MS/MS) with a C18 column and mobile phase of methanol/water (70:30, v/v) containing 0.1% formic acid. Quantify using stable isotope-labeled internal standards (e.g., d4-19(20)-EpDPA) to correct for matrix effects. Limit of detection (LOD) is typically 0.1 nM in plasma .

Q. How does this compound solubility vary across solvents, and what protocols mitigate precipitation in aqueous buffers?

Solubility is highest in DMSO (50 mg/mL), ethanol (50 mg/mL), and DMF (50 mg/mL). For aqueous buffers (e.g., PBS), pre-warm to 37°C, sonicate for 10 min, and vortex vigorously. If precipitation occurs, add 0.1% fatty acid-free BSA as a carrier .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EDHF activity of this compound across vascular models?

Discrepancies in endothelial-derived hyperpolarizing factor (EDHF) activity may arise from tissue-specific CYP450 expression or differential metabolism by soluble epoxide hydrolase (sEH). To test this:

  • Compare this compound effects in CYP2C-overexpressing vs. knockout endothelial cells.
  • Co-administer sEH inhibitors (e.g., TPPU, 1 mg/kg) in vivo to prolong half-life .
  • Measure vasodilation via wire myography in mesenteric arteries pre-treated with L-NAME/indomethacin to isolate EDHF-mediated responses .

Q. What experimental designs are critical for evaluating this compound’s anti-inflammatory effects in neurogenic contexts?

  • In vitro: Treat primary microglia with 100 nM this compound + LPS (1 µg/mL). Assess NF-κB nuclear translocation via immunofluorescence and IL-6/TNF-α secretion via ELISA .
  • In vivo: Use a murine neuropathic pain model (e.g., spared nerve injury). Administer 5 mg/kg this compound intraperitoneally daily. Measure mechanical allodynia with von Frey filaments and spinal cytokine levels .

Q. Why does this compound exhibit stronger neuroprotection than other DHA epoxides (e.g., 17(18)-EpETE), and how can this be leveraged therapeutically?

this compound uniquely upregulates AQP4 water channels and synergizes with sEH inhibitors to enhance bioavailability. In hippocampal neurons, 30 nM this compound reduces caspase-3 activity by 40% vs. 25% for 17(18)-EpETE. Combine with sEH inhibitor GSK2256294A (10 µM) to amplify anti-apoptotic effects .

Q. How do researchers reconcile in vitro potency (nM) with in vivo efficacy (mg/kg) of this compound?

Rapid metabolism by sEH and β-oxidation in vivo necessitates higher doses. Pharmacokinetic studies in rodents show a plasma half-life of 2.1 hr. Use LC-MS/MS to track parent compound vs. dihydroxy metabolites (19,20-DiHDPA). Optimize dosing regimens using slow-release formulations (e.g., PEGylated liposomes) .

Q. What role does this compound play in viral-inflammatory responses, as observed in SARS-CoV-2 studies?

In exhaled breath condensate (EBC) of COVID-19 patients, this compound levels correlate inversely with IL-6 (r = -0.72, p < 0.01). Proposed mechanism: Competitive inhibition of COX-2-derived prostaglandins, reducing STAT1/NF-κB activation. Validate using Calu-3 lung epithelial cells infected with SARS-CoV-2 pseudovirus .

Methodological Best Practices

  • Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., siRNA knockdown + pharmacological inhibition) .
  • Data Reproducibility: Pre-register protocols for synthesis, storage, and dosing to minimize batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.